L-TRYPTOPHAN (D8; 15N2)

Enzymology Methyltransferase activity HPLC-MS

Researchers requiring precise quantitation of endogenous tryptophan face challenges with matrix effects and ion suppression in LC-MS/MS. L-Tryptophan (D8; 15N2) provides a definitive solution as a stable isotope-labeled internal standard. - +10 Da nominal mass shift eliminates interference from unlabeled analyte's M+1/M+2 natural abundance envelope. - Optimized for absolute quantification in serum, plasma, and tissue homogenates with spike recovery rates ~100% and precision <10%. - Dual D8/15N2 labeling supports concurrent metabolic flux analysis through kynurenine and serotonin pathways.

Molecular Formula
Molecular Weight 224.34
Cat. No. B1579973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-TRYPTOPHAN (D8; 15N2)
Molecular Weight224.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tryptophan (D8; 15N2) Product Overview


L-Tryptophan (D8; 15N2) is a stable isotope-labeled form of the essential amino acid L-tryptophan, incorporating eight deuterium atoms (D8) across the indole ring and side chain positions and two 15N atoms (15N2) in the indole and amino groups. This compound is supplied as a white to off-white powder with chemical purity ≥98%, deuterium isotopic enrichment ≥98 atom% D, and 15N enrichment ≥98 atom% . The molecular weight is 214.26 g/mol (versus 204.23 g/mol for unlabeled L-tryptophan), representing a nominal mass shift of +10 Da . L-Tryptophan serves as the biosynthetic precursor to serotonin, melatonin, and vitamin B3 (niacin) via the kynurenine and serotonin metabolic pathways [1].

Limitations of Unlabeled L-Tryptophan Substitution


Unlabeled L-tryptophan and alternative isotope-labeled analogs (e.g., 13C11-only, 15N2-only, or indole-D5 variants) are not interchangeable in quantitative LC-MS/MS workflows or metabolic tracing studies because each isotopic configuration produces a unique mass spectrometric signature and chromatographic behavior. Unlabeled L-tryptophan co-elutes with endogenous analyte and cannot serve as an internal standard; its use fails to correct for matrix effects, ion suppression, or extraction losses [1]. L-Tryptophan (D8; 15N2) provides a +10 Da mass shift, which is sufficient to avoid isotopic overlap with the natural abundance M+1/M+2 envelope of endogenous tryptophan while remaining distinct from 13C11-labeled analogs (+11 Da) and 13C11/15N2/D8 triple-labeled variants (+21 Da) . Additionally, deuterium substitution at specific positions may alter chromatographic retention times relative to 13C-labeled analogs, a factor that must be considered when selecting an internal standard for UHPLC-MS/MS methods where co-elution is critical for matrix effect compensation [2].

L-Tryptophan (D8; 15N2) Quantitative Evidence


TsrM Methyltransferase Substrate Activity

In a direct head-to-head comparison using HPLC-MS analysis, L-Tryptophan (D8; 15N2) was evaluated as a substrate for the radical SAM methyltransferase TsrM alongside unlabeled L-tryptophan [1]. The extracted-ion chromatograms demonstrated that L-Tryptophan (D8; 15N2) was accepted as a substrate and converted to the corresponding deuterated/N15-labeled methylated product, 2-CD3-(D7,15N2)-L-tryptophan, with substrate processing activity visually comparable to the unlabeled substrate [1]. The chromatograms were normalized to substrate signal intensity, enabling direct visual comparison of substrate consumption and product formation [1].

Enzymology Methyltransferase activity HPLC-MS

Inter-Assay Quantification Precision by GC/MS

In a validated GC/MS method for simultaneous detection of unlabeled and 15N2-labeled L-tryptophan and its metabolites (L-kynurenine, serotonin, quinolinic acid) in human and rat plasma, the inter-assay repeatability (coefficient of variation) for 15N2-labeled L-tryptophan quantification was determined to be approximately 5.2% (n = 2) [1]. This precision value was identical to that obtained for unlabeled L-tryptophan in the same analytical run [1].

GC/MS Metabolic flux Isotope enrichment

Mass Shift vs. 13C11 and Triple-Labeled Analogs

The nominal mass shift introduced by isotopic labeling is a critical parameter for internal standard selection in quantitative mass spectrometry. L-Tryptophan (D8; 15N2) produces a nominal mass increase of +10 Da relative to unlabeled L-tryptophan (MW 204.23 → 214.26) . In comparison, 13C11-only labeled L-tryptophan produces a +11 Da shift, while the triple-labeled variant L-Tryptophan (13C11; D8; 15N2) produces a +21 Da shift (MW 225.18) . The +10 Da shift of L-Tryptophan (D8; 15N2) is derived from 8 deuterium (+8 Da) and 2 15N substitutions (+2 Da) .

LC-MS/MS Internal standard Isotopic labeling

Dual-Isotope Metabolic Flux Tracing

The simultaneous incorporation of both deuterium (D8) and 15N (15N2) labels in L-Tryptophan (D8; 15N2) enables differential tracking of the indole ring (via deuterium) and nitrogen-containing moieties (via 15N) through bifurcated catabolic pathways . This dual-labeling strategy is particularly valuable for distinguishing flux through the kynurenine pathway (which cleaves the indole ring) from the serotonin pathway (which retains the indole core but modifies nitrogen functionalities) . Single-label variants (e.g., 13C11-only or 15N2-only) cannot provide this orthogonal positional information.

Metabolomics Tracer studies Kynurenine pathway

Chemical and Isotopic Purity Specifications

Commercially available L-Tryptophan (D8; 15N2) is supplied with chemical purity of 98% and isotopic enrichment specifications of ≥98 atom% D and ≥98 atom% 15N [1]. These specifications are comparable to those of triple-labeled L-Tryptophan (13C11; D8; 15N2), which typically carries ≥97 atom% 13C, ≥97 atom% D, and ≥97 atom% 15N enrichment . The absence of 13C labeling in L-Tryptophan (D8; 15N2) eliminates the need to account for 13C isotopic purity in experimental calculations, simplifying correction for natural abundance isotopologue contributions.

Quality control Certificate of analysis Isotopic purity

L-Tryptophan (D8; 15N2) Applications


ID-LC-MS/MS Internal Standard

L-Tryptophan (D8; 15N2) serves as a stable isotope-labeled internal standard (SIL-IS) for accurate absolute quantification of endogenous L-tryptophan in complex biological matrices including serum, plasma, urine, and tissue homogenates. The +10 Da mass shift ensures baseline chromatographic resolution from the unlabeled analyte while maintaining near-identical physicochemical properties for optimal matrix effect and extraction recovery correction . In validated ID-LC-MS/MS methods, isotope-labeled internal standards achieve linear correlation coefficients >0.999, average spike recovery rates of approximately 100%, and intra-/inter-batch precision below 10% [1].

Metabolic Tracer for Tryptophan Catabolism

The dual-isotope labeling (D8 and 15N2) of L-Tryptophan (D8; 15N2) enables simultaneous tracking of tryptophan flux through competing catabolic pathways in vivo and in vitro. Following intravenous infusion of 15N2-labeled tryptophan in pregnant rats, plasma 15N2-Trp enrichment reached a plateau at 120 minutes, with a free Trp appearance rate (Ra) of 49.5 ± 3.35 µmol/kg/h quantified by GC/MS [2]. This approach permits concurrent determination of isotope enrichment in downstream metabolites including L-kynurenine, serotonin, and quinolinic acid [2].

Substrate for Methyltransferase Enzyme Assays

L-Tryptophan (D8; 15N2) is an enzymatically competent substrate for radical SAM methyltransferases and other tryptophan-modifying enzymes, as demonstrated by its acceptance and conversion by TsrM in HPLC-MS assays [3]. The heavy isotope labeling enables MS-based monitoring of substrate consumption and product formation without interference from endogenous tryptophan, supporting kinetic characterization and mechanism-of-action studies for enzymes involved in tryptophan metabolism and post-translational modification.

Biomolecular NMR Spectroscopy

L-Tryptophan (D8; 15N2) is suitable for incorporation into proteins for NMR-based investigations of macromolecular structure, dynamics, and ligand binding interactions . The 15N labeling provides an NMR-active nucleus for backbone and side-chain resonance assignment, while deuteration (D8) reduces proton density to minimize spin diffusion and improve spectral resolution in high-molecular-weight protein systems .

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